molecular formula C18H30O3 B1202810 9-Oxooctadeca-10,12-dienoic acid

9-Oxooctadeca-10,12-dienoic acid

Cat. No.: B1202810
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxooctadecadienoic acid, commonly referred to as 9-OxoODE, is an oxidized derivative of linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid that is essential for human health. 9-Oxooctadecadienoic acid is characterized by the presence of an oxo group at the ninth carbon position and double bonds at the tenth and twelfth carbon positions in the octadecadienoic acid chain .

Scientific Research Applications

9-Oxooctadecadienoic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Oxooctadecadienoic acid can be synthesized through the oxidation of linoleic acid. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pH to ensure the selective oxidation of the allylic hydroxyl group to an oxo group .

Industrial Production Methods

In industrial settings, the production of 9-Oxooctadecadienoic acid involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and flow rates, to achieve high yields and purity of the final product. The use of catalysts, such as manganese dioxide, can enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

9-Oxooctadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Oxooctadecadienoic acid involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of lipoxygenases, which are enzymes involved in the metabolism of polyunsaturated fatty acids. By influencing lipoxygenase activity, 9-Oxooctadecadienoic acid can affect the production of inflammatory mediators and oxidative stress markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxooctadecadienoic acid is unique due to its specific oxidation state and position of the oxo group, which confer distinct chemical and biological properties. Its ability to modulate lipoxygenase activity and serve as a biomarker for oxidative stress distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

9-oxooctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)

InChI Key

LUZSWWYKKLTDHU-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O

Synonyms

9-keto-10,12-octadecadienoic acid
9-oxo-10,12-octadecadienoic acid
9-oxo-10,12-ODDA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 2
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 3
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 4
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 5
9-Oxooctadeca-10,12-dienoic acid
Reactant of Route 6
Reactant of Route 6
9-Oxooctadeca-10,12-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.